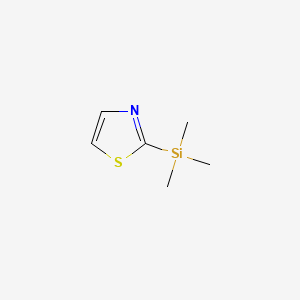

2-(Trimethylsilyl)thiazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

trimethyl(1,3-thiazol-2-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NSSi/c1-9(2,3)6-7-4-5-8-6/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJCHUDDPWPQOLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=NC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NSSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00343242 | |

| Record name | 2-(Trimethylsilyl)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79265-30-8 | |

| Record name | 2-(Trimethylsilyl)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(TRIMETHYLSILYL) THIAZOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Trimethylsilyl)thiazole: Synthesis, Reactions, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Trimethylsilyl)thiazole (2-TST) is a versatile and stable organosilicon reagent that has emerged as a crucial building block in modern organic synthesis. This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its preparation, and its diverse applications, particularly in the realm of drug discovery and development. Serving as a stable and convenient substitute for the highly reactive 2-lithiothiazole, 2-TST functions as a formyl anion equivalent, enabling the efficient formation of carbon-carbon bonds. Its utility is highlighted in the synthesis of complex natural products, such as the potent anticancer agents, the epothilones. This document aims to be a comprehensive resource for researchers, offering detailed methodologies, tabulated quantitative data, and visual workflows to facilitate its effective use in the laboratory.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid at room temperature. It is soluble in many common organic solvents such as tetrahydrofuran (THF). Below is a summary of its key physical and chemical properties.

| Property | Value |

| Molecular Formula | C₆H₁₁NSSi |

| Molecular Weight | 157.31 g/mol |

| CAS Number | 79265-30-8 |

| Boiling Point | 56-57 °C at 10 mmHg |

| Density | 0.985 g/mL at 25 °C |

| Refractive Index (n²⁰/D) | 1.497 |

Spectroscopic Data

The structural elucidation of this compound and its reaction products relies on various spectroscopic techniques. The following tables summarize the key spectroscopic data for 2-TST.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Solvent | Chemical Shift (δ) in ppm | Multiplicity | Assignment |

| ¹H NMR | CDCl₃ | 0.35 | Singlet | Si(CH₃)₃ |

| 7.45 | Doublet | H-5 | ||

| 7.85 | Doublet | H-4 | ||

| ¹³C NMR | CDCl₃ | -0.9 | Quartet | Si(CH₃)₃ |

| 121.5 | Doublet | C-5 | ||

| 147.8 | Doublet | C-4 | ||

| 170.2 | Singlet | C-2 |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Weak | C-H stretch (aromatic) |

| ~2960, 2900 | Medium | C-H stretch (aliphatic, Si-CH₃) |

| ~1480 | Medium | C=N stretch (thiazole ring) |

| ~1250, 840 | Strong | Si-C stretch |

Mass Spectrometry (MS)

The mass spectrum of this compound typically shows a prominent molecular ion peak. The fragmentation pattern is characterized by the loss of a methyl group from the trimethylsilyl moiety.

| m/z | Relative Intensity (%) | Assignment |

| 157 | High | [M]⁺ (Molecular ion) |

| 142 | Moderate | [M - CH₃]⁺ |

| 73 | Strong | [Si(CH₃)₃]⁺ |

Experimental Protocols

Synthesis of this compound from 2-Bromothiazole.[1]

This procedure describes a convenient and practical method for the multigram synthesis of this compound.

Materials:

-

2-Bromothiazole

-

n-Butyllithium (n-BuLi) in hexanes

-

Chlorotrimethylsilane (TMSCl)

-

Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 2-bromothiazole in anhydrous Et₂O or THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of n-BuLi in hexanes dropwise.

-

Stir the resulting mixture at -78 °C for 1 hour to ensure complete halogen-metal exchange, forming 2-lithiothiazole.

-

To this solution, add chlorotrimethylsilane dropwise at -78 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional hour.

-

Quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with Et₂O.

-

Combine the organic layers and dry over anhydrous Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by vacuum distillation to afford this compound as a colorless oil.

Reaction of this compound with an Aldehyde (e.g., Benzaldehyde)

This protocol exemplifies the use of 2-TST as a formyl anion equivalent in a reaction with an electrophile.

Materials:

-

This compound

-

Benzaldehyde

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve this compound and benzaldehyde in anhydrous THF at room temperature under an inert atmosphere.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous NH₄Cl solution.

-

Extract the mixture with EtOAc.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the corresponding α-hydroxyalkylthiazole derivative.

Applications in Drug Development and Natural Product Synthesis

The thiazole ring is a prominent scaffold in a multitude of biologically active compounds and approved drugs. This compound serves as a key intermediate in the synthesis of many of these complex molecules.

Role in the Synthesis of Epothilones

Epothilones are a class of natural products that exhibit potent anticancer activity by stabilizing microtubules. The synthesis of epothilones and their analogues often involves the construction of the characteristic thiazole side chain. While direct use of 2-TST in every reported synthesis varies, the underlying principle of forming the 2-substituted thiazole is a common strategy. The thiazole moiety is crucial for the biological activity of epothilones.

Below is a generalized workflow illustrating the incorporation of a thiazole-containing fragment in the total synthesis of an epothilone.

Conclusion

This compound is an indispensable tool in organic synthesis, offering a stable and efficient means of introducing the 2-thiazolyl moiety. Its role as a formyl anion equivalent has been instrumental in the synthesis of a wide array of complex molecules, including those with significant therapeutic potential. The detailed protocols and data presented in this guide are intended to equip researchers with the necessary information to effectively utilize this versatile reagent in their synthetic endeavors, particularly in the challenging field of drug discovery and development.

An In-depth Technical Guide to the Physical Properties of 2-(trimethylsilyl)thiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-(trimethylsilyl)thiazole, a versatile reagent in organic synthesis. The document compiles essential data including physicochemical constants, spectroscopic details, and safety information. Detailed experimental protocols for its synthesis and characterization are also presented to support its practical application in research and development.

Chemical Identity and Overview

This compound, often abbreviated as 2-TST, is an organosilicon compound featuring a thiazole ring substituted at the 2-position with a trimethylsilyl group. This reagent is particularly valued in organic synthesis where it serves as a stable equivalent of the formyl anion, enabling a variety of carbon-carbon bond-forming reactions. Its unique reactivity and stability make it a significant tool in the synthesis of complex molecules, including intermediates for drug development.

| Identifier | Value |

| IUPAC Name | 2-(trimethylsilyl)-1,3-thiazole[1] |

| CAS Number | 79265-30-8[2] |

| Molecular Formula | C₆H₁₁NSSi[2] |

| Molecular Weight | 157.31 g/mol [2] |

| InChI Key | VJCHUDDPWPQOLH-UHFFFAOYSA-N[1] |

| SMILES | C--INVALID-LINK--(C)C1=NC=CS1[1] |

Physicochemical Properties

This compound is a liquid at room temperature with a pungent odor. It is sensitive to moisture and should be handled under an inert atmosphere. A summary of its key physical properties is provided in the table below.

| Property | Value | Reference |

| Appearance | Clear, colorless to light yellow liquid | [1] |

| Boiling Point | 56-57 °C at 10 mmHg | [1][3] |

| Density | 0.985 g/mL at 25 °C | [1][3] |

| Refractive Index (n²⁰/D) | 1.497 - 1.500 | [1] |

| Flash Point | 62 °C (143.6 °F) | |

| Solubility | Immiscible with water; very soluble in THF | [3] |

| Purity | Typically ≥95% |

Spectroscopic Data

Spectroscopic analysis is crucial for the verification of the identity and purity of this compound. While detailed experimental spectra are not widely published, the Spectral Database for Organic Compounds (SDBS) provides reference data under the identifier SDBS No. 11540. The expected characteristic signals are summarized below based on typical values for related structures.

| Spectroscopy | Characteristic Features |

| ¹H NMR | Signals corresponding to the trimethylsilyl protons (a singlet around 0.3 ppm) and the thiazole ring protons (two doublets in the aromatic region, typically between 7.0 and 8.0 ppm). |

| ¹³C NMR | Resonances for the trimethylsilyl methyl carbons (around 0 ppm) and the three distinct carbons of the thiazole ring. |

| FT-IR | Characteristic vibrational bands for C-H stretching of the aromatic thiazole ring and the aliphatic trimethylsilyl group, C=N and C=C stretching of the thiazole ring, and Si-C stretching. |

| Mass Spectrometry (MS) | The molecular ion peak (M+) is expected at m/z 157. A prominent fragment corresponding to the loss of a methyl group ([M-15]+) at m/z 142 is also anticipated. A GC-MS analysis has shown a molecular ion peak (M+H)+ with m/z of 157.10[3]. |

Experimental Protocols

4.1. Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the lithiation of 2-bromothiazole followed by quenching with chlorotrimethylsilane[3].

Materials:

-

2-Bromothiazole

-

n-Butyllithium (n-BuLi) in hexanes

-

Chlorotrimethylsilane (TMSCl)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 2-bromothiazole in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon), add n-butyllithium dropwise.

-

Stir the resulting mixture at -78 °C for 1 hour to ensure complete lithiation.

-

Slowly add chlorotrimethylsilane to the reaction mixture at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir until the reaction is complete (monitored by TLC or GC).

-

Quench the reaction by washing with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation (e.g., 80 °C at 14 mmHg) to yield this compound as a clear liquid[3].

4.2. Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation: A standard gas chromatograph coupled to a mass spectrometer. Column: A suitable capillary column for separating heterocyclic compounds. Method:

-

Prepare a dilute solution of the purified this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Inject a small volume of the sample into the GC.

-

Run a suitable temperature program to elute the compound.

-

The mass spectrometer should be set to scan a mass range that includes the expected molecular ion (e.g., m/z 50-200).

-

Analyze the resulting chromatogram and mass spectrum to confirm the purity and identity of the product, looking for the characteristic molecular ion peak at m/z 157[3].

Visualized Experimental Workflow

The following diagram illustrates the synthesis and purification workflow for this compound.

Caption: Workflow for the synthesis and purification of this compound.

Safety and Handling

This compound is a combustible liquid and is sensitive to moisture. It should be stored in a cool, dry, and well-ventilated area under an inert atmosphere (e.g., argon)[1]. It is recommended to keep it refrigerated. Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a fume hood to avoid inhalation of its pungent vapors.

Applications in Synthesis

The primary application of this compound is as a formyl anion equivalent in organic synthesis. It readily undergoes reactions with various electrophiles, such as aldehydes and ketones, to introduce a masked aldehyde functionality. This reactivity is central to one-carbon homologation strategies, which are essential in the synthesis of complex natural products and pharmaceutical agents[3].

The following diagram illustrates the logical relationship of its application as a formyl anion equivalent.

Caption: Logical workflow of this compound as a formyl anion equivalent.

Conclusion

This compound is a valuable synthetic reagent with well-defined physical properties. Its utility as a formyl anion equivalent, combined with its relative stability, makes it an important building block in modern organic synthesis. Proper handling and storage are necessary due to its moisture sensitivity and combustibility. This guide provides the essential data and procedural information to facilitate its safe and effective use in a research and development setting.

References

2-(trimethylsilyl)thiazole CAS number 79265-30-8

An In-depth Technical Guide to 2-(trimethylsilyl)thiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (2-TST), identified by CAS number 79265-30-8, is a versatile and stable organosilicon reagent that has become an invaluable tool in modern organic synthesis. It serves as a practical and effective substitute for the less stable 2-lithiothiazole, enabling the introduction of substituents at the C-2 position of the thiazole ring under mild conditions. Its primary utility lies in its function as a formyl anion equivalent, facilitating one-carbon homologation of aldehydes, a critical transformation in the synthesis of complex molecules, including carbohydrates and sphingosines.[1] This guide provides a comprehensive overview of its properties, synthesis, key reactions, and experimental applications, with a focus on its role in drug discovery and development.

Physicochemical Properties

This compound is a clear, colorless to slightly yellow liquid with a pungent odor.[2][3] It is sensitive to moisture and should be handled accordingly.[3][4] Key quantitative data are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 79265-30-8 | [4] |

| Molecular Formula | C₆H₁₁NSSi | [4] |

| Molecular Weight | 157.31 g/mol | [4] |

| Boiling Point | 56-57 °C at 10 mmHg | [2][4] |

| Density | 0.985 g/mL at 25 °C | [2][4] |

| Refractive Index (n²⁰/D) | 1.497 | [4] |

| Flash Point | 62 °C (135 °F) | [4] |

| Solubility | Immiscible in water; very soluble in THF | [2][4] |

| Storage Temperature | 2-8°C, under inert atmosphere (Argon) | [4][5][6] |

Synthesis of this compound

The most practical and convenient multigram preparation of this compound starts from 2-bromothiazole. The synthesis involves a halogen-metal exchange followed by quenching with an electrophilic silicon source.

Experimental Protocol: Synthesis from 2-Bromothiazole

This protocol is based on the widely adopted method for preparing 2-TST.[1]

Materials:

-

2-Bromothiazole

-

n-Butyllithium (n-BuLi) in hexanes

-

Chlorotrimethylsilane (TMSCl)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 2-bromothiazole in anhydrous THF at -78 °C under an inert atmosphere (e.g., Argon), add a solution of n-butyllithium in hexanes dropwise.

-

Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the 2-lithiothiazole intermediate.

-

Quench the reaction by adding chlorotrimethylsilane at -78 °C.

-

Allow the reaction mixture to warm slowly to room temperature.

-

Upon reaction completion, wash the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic phase and dry it over anhydrous sodium sulfate.

-

Remove the solvent via decompression evaporation.

-

Purify the residue by vacuum distillation (e.g., 56-57 °C at 10 mmHg) to yield this compound as a colorless oil.[1][4]

References

A Comprehensive Technical Guide to 2-(trimethylsilyl)thiazole: Synthesis, Reactivity, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(trimethylsilyl)thiazole is a versatile and important reagent in modern organic synthesis, particularly in the construction of complex molecules relevant to the pharmaceutical industry. Its primary utility lies in its function as a stable and convenient equivalent of the formyl anion, enabling the efficient one-carbon homologation of aldehydes and other electrophiles. This technical guide provides an in-depth overview of this compound, including its nomenclature, physicochemical properties, detailed synthetic and experimental protocols, and its applications in the synthesis of biologically active compounds.

Nomenclature and Identification

This compound is known by several alternative names and identifiers, which are summarized in the table below for clarity and cross-referencing.

| Identifier Type | Value | Citation |

| IUPAC Name | 2-(trimethylsilyl)-1,3-thiazole | [1][2] |

| Common Synonyms | 2-trimethylsilyl thiazole, 2-trimethylsilylthiazole, 2-thiazolyltrimethylsilane, trimethyl(2-thiazolyl)silane | [3][4] |

| Abbreviation | 2-TST | [4] |

| Reagent Name | Dondoni reagent | [4] |

| CAS Number | 79265-30-8 | [1][2][3][4][5] |

| Molecular Formula | C6H11NSSi | [1][2][3][4][5] |

| InChI Key | VJCHUDDPWPQOLH-UHFFFAOYSA-N | [1][2][3] |

| SMILES | C--INVALID-LINK--(C)C1=NC=CS1 | [1][2] |

Physicochemical Properties

The key quantitative data for this compound are presented in the following table to facilitate easy reference and comparison.

| Property | Value | Citation |

| Molecular Weight | 157.31 g/mol | [3][4][5] |

| Appearance | Clear colorless to light yellow liquid | [1][6] |

| Boiling Point | 56-57 °C at 10 mmHg | [4][6] |

| Density | 0.985 g/mL at 25 °C | [4][6] |

| Refractive Index (n20/D) | 1.497 | [4][6] |

| Flash Point | 135 °F (57.2 °C) | [4] |

| Solubility | Very soluble in THF, immiscible in water | [4] |

| Storage Temperature | 2-8°C under inert atmosphere | [4][6] |

Synthesis and Experimental Protocols

Synthesis of this compound

This compound can be conveniently prepared on a multigram scale from 2-bromothiazole. The following protocol is adapted from a well-established procedure.[4]

Experimental Protocol:

-

Apparatus Setup: A 500-mL, four-necked, round-bottomed flask equipped with a magnetic stirring bar, two 100-mL pressure-equalizing dropping funnels, and a low-temperature thermometer is assembled. The apparatus is dried and filled with argon, maintaining a slightly positive pressure throughout the reaction.

-

Initial Reagents: The flask is charged with 200 mL of freshly distilled diethyl ether and 111 mL of a 1.5 M solution of butyllithium in hexane (0.167 mol).

-

Preparation of Solutions: One dropping funnel is charged with 25 g (0.152 mol) of 2-bromothiazole in 50 mL of diethyl ether. The other dropping funnel is charged with 16.5 g (0.152 mol) of chlorotrimethylsilane in 50 mL of diethyl ether.

-

Reaction: The reaction flask is cooled to -78°C in a dry ice-acetone bath. While stirring, the 2-bromothiazole solution is added dropwise over a period of 1 hour.

-

Quenching: After the addition of 2-bromothiazole, the chlorotrimethylsilane solution is added dropwise over 1 hour at -78°C. The reaction mixture is stirred for an additional hour at this temperature and then allowed to warm to room temperature overnight.

-

Workup: The reaction is quenched by the addition of 100 mL of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The residue is distilled under reduced pressure (e.g., in a Claisen apparatus with a 10-cm Vigreux column) to yield this compound as a colorless liquid (boiling point: 88–91°C at 16–17 mm).[4]

Dondoni Homologation of Aldehydes

A key application of this compound is the one-carbon homologation of aldehydes, often referred to as the Dondoni reaction. This process involves the addition of the 2-thiazolyl anion (generated from 2-TST) to an aldehyde, followed by a three-step sequence to unmask the formyl group.[1][6]

Experimental Protocol (General Procedure):

Step 1: Addition to Aldehyde

-

A solution of the aldehyde (1.0 equiv) in a dry aprotic solvent (e.g., THF) is cooled to the desired temperature (e.g., -78°C to 0°C).

-

This compound (1.1-1.5 equiv) is added to the aldehyde solution. The reaction is often carried out without a catalyst, as the addition can proceed via a thiazolium ylide intermediate.[1] In some cases, a Lewis acid or fluoride source may be used to promote the reaction.

-

The reaction is stirred until completion (monitored by TLC) and then quenched with a suitable reagent (e.g., saturated aqueous NH4Cl).

-

Standard aqueous workup and purification by column chromatography afford the 2-(1-hydroxyalkyl)thiazole adduct.

Step 2: Unmasking the Formyl Group

This is a three-step, one-pot procedure to convert the thiazole ring into a formyl group:[1]

-

N-Methylation: The purified 2-(1-hydroxyalkyl)thiazole is dissolved in a suitable solvent (e.g., acetone or acetonitrile), and an excess of methyl iodide or methyl triflate is added to form the N-methylthiazolium salt.

-

Reduction: The resulting thiazolium salt is reduced in situ with a reducing agent such as sodium borohydride (NaBH4) in a protic solvent (e.g., ethanol) to yield a thiazolidine intermediate.

-

Hydrolysis: The thiazolidine is hydrolyzed under mild acidic conditions (e.g., aqueous solution of a mercury(II) salt like HgCl2, or with other reagents such as periodic acid) to release the homologated aldehyde.

-

The final aldehyde product is isolated and purified using standard techniques.

Applications in Drug Development and Complex Molecule Synthesis

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[7] this compound, as a key building block for introducing the thiazole moiety and for carbon-chain extension, plays a significant role in the synthesis of various biologically active molecules.

Synthesis of the Disaccharide Subunit of Bleomycin A2

The Dondoni homologation using this compound has been instrumental in the synthesis of rare sugars. A notable example is the preparative scale synthesis of L-gulose from L-xylose. This methodology was further extended to the synthesis of the disaccharide subunit of Bleomycin A2, a potent anticancer agent.[3] The stereoselective addition of 2-TST to an aldehydo-L-xylose derivative was a key step in constructing the L-gulose core, which is a component of the disaccharide.[3]

Synthesis of Precursors to HIV Protease Inhibitors and Anticancer Agents

The versatility of the Dondoni homologation has been demonstrated in the synthesis of precursors to important therapeutic agents. For instance, this methodology has been applied to the synthesis of a hydroxyethylamine isosteric dipeptide, which is a precursor to the HIV protease inhibitor Saquinavir.[8] Additionally, it has been used in the synthesis of N-benzoyl-3-phenylisoserine, the side chain of the widely used anticancer drug Taxol.[8]

Role in the Synthesis of Epothilones

Epothilones are a class of microtubule-stabilizing agents with significant potential as anticancer drugs.[6] While a direct, detailed experimental protocol for the use of this compound in the total synthesis of epothilones was not found in the immediate search results, the thiazole moiety is a crucial component of the epothilone structure. The synthetic strategies for epothilones often involve the construction of the thiazole ring at an early stage or the coupling of a pre-formed thiazole-containing fragment. The methodologies enabled by this compound are highly relevant for the synthesis of such fragments.

Conclusion

This compound has established itself as an indispensable tool in organic synthesis, particularly for researchers in drug discovery and development. Its stability, ease of preparation, and predictable reactivity make it a superior choice for the introduction of the 2-thiazolyl moiety and for the homologation of carbonyl compounds. The detailed protocols and workflows presented in this guide are intended to provide a solid foundation for the practical application of this reagent in the synthesis of complex and biologically relevant molecules. As the demand for novel therapeutics continues to grow, the utility of versatile building blocks like this compound is expected to expand, paving the way for new synthetic innovations and the discovery of next-generation medicines.

References

- 1. Tiazofurin, Tiazofurine, Cpd-5825, ICN-4221, CI-909, TCAR, NSC-286193, Tiazole-药物合成数据库 [drugfuture.com]

- 2. Total Synthesis of an Epothilone Analogue Based on the Amide-Triazole Bioisosterism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Epothilone biosynthesis: assembly of the methylthiazolylcarboxy starter unit on the EpoB subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of epothilones A and B in solid and solution phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tiazofurin | C9H12N2O5S | CID 457954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

The Dondoni Reagent (2-TST): A Comprehensive Technical Guide to its Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Dondoni reagent, formally known as 2-(trimethylsilyl)thiazole (2-TST), is a versatile and powerful synthetic tool in modern organic chemistry. First reported by Alessandro Dondoni in 1981, this reagent has gained significant traction as a stable and effective formyl anion equivalent. Its application in the "Thiazole-Aldehyde Synthesis" allows for the iterative one-carbon homologation of aldehydes, proving particularly valuable in carbohydrate chemistry and the synthesis of complex, biologically active molecules. This guide provides an in-depth overview of the synthesis, properties, and reaction mechanisms associated with the 2-TST reagent, offering detailed experimental protocols and data for its practical application in a research and development setting.

Introduction

The thiazole ring system is a robust heterocycle, stable across a wide array of reaction conditions. A key feature of its application in synthesis is its ability to serve as a masked formyl group, which can be revealed through a high-yielding, three-step, one-pot procedure. The development of this compound (2-TST) as a stable, easily handled reagent has made the "Thiazole-Aldehyde Synthesis" a routine and indispensable methodology.[1] 2-TST reacts readily with a variety of electrophiles, most notably aldehydes, without the need for fluoride ion catalysis, proceeding through a unique thiazolium ylide intermediate.[1] This unique reactivity profile has established the Dondoni reagent as a cornerstone in the stereoselective synthesis of α-hydroxy aldehydes and other intricate chiral structures.

Synthesis of this compound (2-TST)

The preparation of 2-TST can be accomplished on a multi-gram scale from readily available starting materials. The most common and reliable method involves the lithiation of a 2-halothiazole followed by quenching with trimethylsilyl chloride. An alternative, direct deprotonation of thiazole is also a viable route.

Experimental Protocol: Synthesis from 2-Bromothiazole

This procedure is adapted from a well-established method and provides a reliable route to high-purity 2-TST.

Reaction Scheme:

References

An In-Depth Technical Guide on the Structure and Bonding in 2-(Trimethylsilyl)thiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Trimethylsilyl)thiazole (2-TMS-thiazole) is a versatile heterocyclic building block of significant interest in organic synthesis and medicinal chemistry. Its unique reactivity, stemming from the interplay between the electron-rich thiazole ring and the labile trimethylsilyl group, makes it a valuable reagent for the introduction of the thiazole moiety and as a formyl anion equivalent. This technical guide provides a comprehensive overview of the structure, bonding, and key experimental data for this compound, aimed at researchers, scientists, and drug development professionals.

Molecular Structure and Bonding

Table 1: Calculated Bond Lengths and Angles for this compound

| Parameter | Bond/Angle | Value (Å or °) |

| Bond Lengths | C2-Si | 1.875 |

| Si-C(Me) | 1.870 | |

| S1-C2 | 1.735 | |

| C2-N3 | 1.320 | |

| N3-C4 | 1.385 | |

| C4-C5 | 1.350 | |

| C5-S1 | 1.710 | |

| Bond Angles | S1-C2-N3 | 115.0 |

| C2-N3-C4 | 109.5 | |

| N3-C4-C5 | 116.5 | |

| C4-C5-S1 | 110.5 | |

| C5-S1-C2 | 88.5 | |

| C2-Si-C(Me) | 109.5 |

Note: The data presented in this table is based on computational chemistry studies (DFT). Experimental values from gas-phase electron diffraction may have slight variations.

The thiazole ring is an aromatic heterocycle, and the introduction of the bulky trimethylsilyl group at the C2 position influences its electronic and steric properties. The C2-Si bond is a key feature, and its susceptibility to cleavage under various conditions is the basis for many of the synthetic applications of 2-TMS-thiazole.

// Atom positions (approximate for visualization) S1 [pos="0,0.5!", label="S"]; C2 [pos="1.5,0.8!", label="C"]; N3 [pos="1.8,-0.5!", label="N"]; C4 [pos="0.5,-1.2!", label="C"]; C5 [pos="-0.5,-0.5!", label="C"]; Si [pos="2.8,1.8!", label="Si"]; C_Me1 [pos="2.5,3.2!", label="CH₃"]; C_Me2 [pos="4.2,1.5!", label="CH₃"]; C_Me3 [pos="3.5,0.8!", label="CH₃"]; H4 [pos="0.3,-2.0!", label="H"]; H5 [pos="-1.3,-0.8!", label="H"];

// Bonds in the thiazole ring S1 -- C2 [label=" 1.735 Å"]; C2 -- N3 [label=" 1.320 Å"]; N3 -- C4 [label=" 1.385 Å"]; C4 -- C5 [label=" 1.350 Å"]; C5 -- S1 [label=" 1.710 Å"];

// Bonds to substituents C2 -- Si [label=" 1.875 Å"]; Si -- C_Me1; Si -- C_Me2; Si -- C_Me3; C4 -- H4; C5 -- H5; }

Caption: Molecular structure of this compound with representative bond lengths.Spectroscopic Data

The characterization of this compound relies on a combination of spectroscopic techniques. The following tables summarize the key spectral data.

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | 7.75 | d | H5 |

| 7.28 | d | H4 | |

| 0.35 | s | Si(CH₃)₃ | |

| ¹³C | 170.1 | s | C2 |

| 144.2 | d | C5 | |

| 120.5 | d | C4 | |

| -1.2 | q | Si(CH₃)₃ |

Table 3: FTIR and Mass Spectrometry Data for this compound

| Technique | Key Peaks |

| FTIR (KBr, cm⁻¹) | 3100 (C-H, aromatic), 2955, 2898 (C-H, aliphatic), 1480, 1410 (C=C, C=N ring stretching), 1250, 840 (Si-C) |

| Mass Spec. (EI, m/z) | 157 (M⁺), 142 ([M-CH₃]⁺), 73 ([Si(CH₃)₃]⁺) |

Experimental Protocols

Synthesis of this compound via Lithiation

The most common and efficient method for the synthesis of this compound involves the direct lithiation of thiazole followed by quenching with trimethylsilyl chloride.[1]

Materials:

-

Thiazole

-

n-Butyllithium (n-BuLi) in hexanes

-

Trimethylsilyl chloride (TMSCl)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Anhydrous sodium sulfate

-

Saturated aqueous sodium bicarbonate solution

Procedure:

-

A solution of thiazole (1.0 eq) in anhydrous diethyl ether is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

n-Butyllithium (1.05 eq) is added dropwise to the cooled solution, and the resulting mixture is stirred at -78 °C for 1 hour.

-

Trimethylsilyl chloride (1.1 eq) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by distillation under reduced pressure to afford this compound as a colorless to pale yellow liquid.

Characterization: The purity and identity of the synthesized product should be confirmed by ¹H NMR, ¹³C NMR, FTIR, and mass spectrometry, comparing the obtained data with the values provided in Tables 2 and 3.

subgraph "cluster_0" { label = "Synthesis of this compound"; bgcolor="#FFFFFF";

} }

Caption: Experimental workflow for the synthesis of this compound.Conclusion

This technical guide has provided a detailed overview of the structure, bonding, and key experimental data for this compound. The tabulated quantitative data on its molecular structure and spectroscopic properties, along with the detailed experimental protocol for its synthesis, will serve as a valuable resource for researchers in organic synthesis and drug development. The unique reactivity of this building block, governed by the interplay of the thiazole and trimethylsilyl moieties, continues to be exploited in the synthesis of complex molecules with potential therapeutic applications.

References

Spectroscopic Profile of 2-(trimethylsilyl)thiazole: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(trimethylsilyl)thiazole, a versatile intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Core Spectroscopic Data

The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The following sections and tables summarize the key findings from ¹H NMR, ¹³C NMR, IR, and mass spectrometry analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopic Data

The proton NMR spectrum reveals the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.78 | d | H-5 |

| 7.30 | d | H-4 |

| 0.35 | s | Si(CH₃)₃ |

¹³C NMR Spectroscopic Data

The carbon-13 NMR spectrum provides insight into the carbon skeleton.

| Chemical Shift (δ) ppm | Assignment |

| 178.6 | C-2 |

| 145.4 | C-4 |

| 121.3 | C-5 |

| -1.2 | Si(CH₃)₃ |

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in the molecule through their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3092 | Weak | C-H stretch (aromatic) |

| 2957 | Medium | C-H stretch (aliphatic, Si-CH₃) |

| 1477 | Medium | Thiazole ring vibration |

| 1406 | Medium | Thiazole ring vibration |

| 1254 | Strong | Si-CH₃ symmetric deformation |

| 1111 | Medium | Thiazole ring vibration |

| 845 | Strong | Si-C stretch |

| 760 | Medium | C-H out-of-plane bend |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.

| m/z | Relative Intensity (%) | Assignment |

| 157 | 100 | [M]⁺ (Molecular Ion) |

| 142 | 80 | [M - CH₃]⁺ |

| 73 | 40 | [Si(CH₃)₃]⁺ |

| 58 | 35 | [C₂H₂S]⁺ |

Experimental Protocols

Detailed methodologies are crucial for the reproduction and verification of spectroscopic data. The following are generalized protocols for the acquisition of NMR, IR, and MS spectra for compounds similar to this compound.

NMR Spectroscopy Protocol

-

Sample Preparation : A sample of 5-25 mg of this compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (0 ppm).

-

Instrument Setup : The NMR spectra are typically acquired on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR.

-

Data Acquisition :

-

For ¹H NMR, a standard pulse sequence is used. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is employed. A wider spectral width (e.g., 200-250 ppm) is used, and a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing : The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to the internal standard.

FT-IR Spectroscopy Protocol

-

Sample Preparation : For a liquid sample like this compound, a thin film is prepared between two salt plates (e.g., NaCl or KBr). A drop of the neat liquid is placed on one plate, and the second plate is gently pressed on top to create a uniform film.

-

Instrument Setup : A Fourier-transform infrared (FTIR) spectrometer is used. A background spectrum of the clean, empty salt plates is recorded first to subtract atmospheric and instrumental interferences.

-

Data Acquisition : The prepared sample is placed in the spectrometer's sample compartment, and the infrared spectrum is recorded. Typically, the spectrum is scanned over a range of 4000 to 400 cm⁻¹. Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.

-

Data Processing : The resulting interferogram is Fourier transformed to produce the infrared spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry Protocol

-

Sample Introduction : The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for volatile compounds like this compound. This allows for separation from any impurities prior to mass analysis.

-

Ionization : Electron ionization (EI) is a common method. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection : The separated ions are detected, and their abundance is recorded, generating a mass spectrum which is a plot of relative intensity versus m/z.

Visualized Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Caption: General Workflow for Spectroscopic Analysis

An In-depth Technical Guide to the Stability and Storage of 2-(trimethylsilyl)thiazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 2-(trimethylsilyl)thiazole, a versatile reagent in organic synthesis. Understanding its stability profile is critical for ensuring its effective use and for the integrity of experimental results.

Overview of this compound Stability

This compound is a moisture-sensitive compound. Its stability is primarily influenced by temperature, humidity, and the presence of incompatible materials. The key to its reactivity and principal route of degradation is the carbon-silicon (C-Si) bond, which is susceptible to cleavage, particularly in the presence of protic solvents or acids.

Recommended Storage and Handling Conditions

To maintain the quality and integrity of this compound, adherence to appropriate storage and handling protocols is essential. The following table summarizes the recommended conditions based on information from safety data sheets (SDS) and chemical suppliers.

| Parameter | Recommended Condition | Rationale |

| Temperature | Refrigerated (2-8°C)[1] | To minimize thermal degradation and maintain product quality[2]. |

| Atmosphere | Store under an inert gas (e.g., Argon)[2][3] | To prevent degradation from atmospheric moisture and oxygen[2]. |

| Container | Tightly closed containers[2][3] | To prevent exposure to moisture and air[2]. |

| Environment | Dry, cool, and well-ventilated place[2][3] | To avoid moisture and high temperatures that can accelerate degradation[2]. |

| Ignition Sources | Keep away from open flames, hot surfaces, and sparks[2][3] | The compound is combustible[3]. |

Chemical Incompatibilities

Contact with the following substances should be avoided to prevent vigorous reactions and degradation of the product:

Degradation Pathway

The primary degradation pathway for this compound is hydrolysis, which results in the cleavage of the trimethylsilyl group to form thiazole and a silanol, which may further react. This reaction is catalyzed by acidic or basic conditions.

The logical relationship between storage conditions and the stability of this compound can be visualized as follows:

Experimental Protocol for Stability Assessment

The following is a general workflow for assessing the stability of this compound under various stress conditions.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound of known concentration in a dry, aprotic solvent (e.g., anhydrous acetonitrile or THF).

-

For hydrolytic stability, prepare samples in aqueous buffered solutions at various pH levels (e.g., pH 4, 7, and 9).

-

-

Stress Conditions:

-

Thermal Stability: Incubate samples at elevated temperatures (e.g., 40°C, 60°C) and at the recommended storage temperature (4°C) as a control.

-

Hydrolytic Stability: Incubate samples at different pH values at a constant temperature.

-

Photostability: Expose samples to a controlled light source (e.g., ICH-compliant photostability chamber) and protect control samples from light.

-

-

Time-Point Sampling:

-

At predetermined time intervals (e.g., 0, 24, 48, 72 hours), withdraw aliquots from each sample.

-

Immediately quench any ongoing degradation by cooling the sample and, if necessary, neutralizing it.

-

-

GC-MS Analysis:

-

Analyze the samples using a gas chromatograph coupled with a mass spectrometer (GC-MS). This technique is suitable for volatile compounds like this compound and its potential degradation products.

-

GC Conditions (Example):

-

Column: A non-polar or medium-polarity column (e.g., DB-5ms).

-

Inlet Temperature: 250°C.

-

Oven Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C).

-

Carrier Gas: Helium.

-

-

MS Conditions (Example):

-

Ionization Mode: Electron Ionization (EI).

-

Scan Range: m/z 40-400.

-

-

-

Data Analysis:

-

Identify and quantify the peak corresponding to this compound and any new peaks that appear over time, which are indicative of degradation products.

-

Calculate the percentage of the remaining this compound at each time point relative to the initial concentration.

-

Determine the degradation rate constant and half-life under each stress condition.

-

This technical guide provides a foundational understanding of the stability and storage requirements for this compound. For critical applications, it is recommended to perform in-house stability studies to confirm its suitability under specific experimental conditions.

References

2-(Trimethylsilyl)thiazole: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not constitute a replacement for a formal risk assessment or the guidance provided in a Safety Data Sheet (SDS). All laboratory work should be conducted in accordance with institutional safety policies and under the supervision of qualified personnel.

Introduction

2-(Trimethylsilyl)thiazole (2-TST), also known as the Dondoni reagent, is a versatile organosilicon compound widely employed in organic synthesis.[1] Its primary utility lies in its function as a formyl anion equivalent, enabling efficient one-carbon homologation of aldehydes and ketones.[2] It also participates in metalation, cross-coupling reactions, and the synthesis of various 2-substituted thiazoles.[1] While a valuable synthetic tool, its safe handling requires a thorough understanding of its potential hazards and the implementation of appropriate safety protocols. This guide provides an in-depth overview of the safety and handling precautions for this compound, compiled from available safety data and scientific literature.

Physical and Chemical Properties

A clear understanding of the physical and chemical properties of a substance is fundamental to its safe handling. The following table summarizes the key properties of this compound.

| Property | Value | Reference |

| CAS Number | 79265-30-8 | [1] |

| Molecular Formula | C6H11NSSi | [1] |

| Molecular Weight | 157.31 g/mol | [1] |

| Appearance | Clear, colorless to light yellow liquid | [3] |

| Odor | Pungent | |

| Boiling Point | 56-57 °C at 10 mmHg | [1] |

| Flash Point | 62 °C (143.6 °F) | |

| Density | 0.985 g/mL at 25 °C | [1] |

| Refractive Index | 1.4950 to 1.5000 (at 20°C, 589 nm) | [3] |

| Solubility | Immiscible with water. Soluble in solvents like THF. | [1][4] |

| Stability | Moisture sensitive. Stable under normal conditions. | [1][5] |

Hazard Identification and Classification

This compound is classified as a hazardous chemical.[1] The primary hazards are summarized in the table below.

| Hazard Class | Category | Hazard Statement |

| Flammable liquids | Category 4 | H227: Combustible liquid |

| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity – single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |

Signal Word: Warning

Hazard Pictograms:

-

GHS07: Exclamation mark (for skin/eye irritation and respiratory irritation)

-

GHS02: Flame (for combustible liquid - though often not required for Category 4 in all regulations)

Toxicology and Health Effects

The toxicological properties of this compound have not been fully investigated. Therefore, it should be handled with the utmost care, assuming it may have other unknown adverse health effects.

-

Inhalation: May cause respiratory irritation.[4] Symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting.

-

Skin Contact: Causes skin irritation.[4]

-

Eye Contact: Causes serious eye irritation.[4]

-

Ingestion: Ingestion is not an expected route of exposure in a laboratory setting but may be harmful.[5]

-

Chronic Exposure: No information is available on the long-term health effects of exposure.[1]

Note: Due to the lack of comprehensive toxicological data, no LD50 or LC50 values are available. All handling procedures should be designed to minimize any potential exposure.

Experimental Protocols and Handling Procedures

General Handling Precautions

As an organosilicon compound, general safe handling practices for this class of chemicals should be followed.

-

Work in a well-ventilated area: All work with this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.

-

Avoid contact: Do not get in eyes, on skin, or on clothing.

-

Personal Protective Equipment (PPE): Wear appropriate PPE at all times. This includes:

-

Eye Protection: Chemical safety goggles or a face shield.[1]

-

Hand Protection: Wear appropriate protective gloves (e.g., nitrile rubber). Inspect gloves before use.[1]

-

Skin and Body Protection: A lab coat and closed-toe shoes are mandatory.

-

Respiratory Protection: If exposure limits are exceeded or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1]

-

-

Grounding: Take precautionary measures against static discharges, especially when transferring large quantities.

-

Inert Atmosphere: Due to its moisture sensitivity, it is often handled under an inert atmosphere (e.g., argon or nitrogen).[1]

Detailed Experimental Protocol: Synthesis of this compound

The following is a detailed protocol for the synthesis of this compound, adapted from available literature.[1]

Materials:

-

Thiazole

-

n-Butyllithium (2.5 M in hexane)

-

Trimethylchlorosilane (TMSCl)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, a mixture of n-butyllithium (2.5 M hexane solution, 24 mL) and anhydrous ether (18 mL) is cooled to -78 °C in a dry ice/acetone bath.[1]

-

A solution of thiazole (5.03 g) in anhydrous ether (59 mL) is added dropwise to the cooled mixture.[1]

-

After the addition is complete, the reaction mixture is stirred at -78 °C for 30 minutes.[1]

-

A solution of trimethylchlorosilane (6.41 g) in anhydrous ether (59 mL) is then added at the same temperature.[1]

-

The reaction mixture is stirred for an additional hour at -78 °C and then allowed to warm slowly to room temperature.[1]

-

The reaction is quenched by washing with a saturated sodium bicarbonate solution.[1]

-

The organic phase is separated and dried over anhydrous sodium sulfate.[1]

-

The solvent is removed by rotary evaporation under reduced pressure.[1]

-

The residue is purified by vacuum distillation (80 °C at 14 mmHg) to yield the this compound product.[1]

Note on other reactions: this compound is frequently used in reactions with various electrophiles, such as aldehydes and ketones, under mild conditions, often without a catalyst. Detailed, step-by-step protocols for these specific applications were not available in the public domain search. Researchers should consult the primary literature for specific reaction conditions and adapt them with appropriate safety measures.

Storage and Disposal

Proper storage and disposal are crucial for maintaining the integrity of the chemical and ensuring the safety of the laboratory environment.

-

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

-

Keep refrigerated (2-8°C is often recommended).[4]

-

Store under an inert atmosphere (e.g., argon) to maintain product quality.[1]

-

Keep away from open flames, hot surfaces, and sources of ignition.[1]

-

Incompatible materials include strong oxidizing agents.[1]

-

-

Disposal:

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

-

Do not empty into drains.

-

Emergency Procedures

First-Aid Measures

-

General Advice: If symptoms persist, call a physician.

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.

-

Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.

-

Ingestion: Clean mouth with water and drink plenty of water afterwards.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam. Water mist may be used to cool closed containers.

-

Specific Hazards: Combustible material. Containers may explode when heated. Hazardous combustion products include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), silicon dioxide, and sulfur oxides.

-

Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive pressure mode, and full protective gear.

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment as required. Ensure adequate ventilation. Remove all sources of ignition. Take precautionary measures against static discharges.

-

Environmental Precautions: Should not be released into the environment.

-

Containment and Cleanup: Soak up with inert absorbent material (e.g., sand, silica gel, acid binder, universal binder, sawdust). Keep in suitable, closed containers for disposal.

Visualized Safety Workflow

The following diagram illustrates a logical workflow for responding to an accidental spill of this compound.

Caption: Workflow for handling a spill of this compound.

References

theoretical studies on 2-(trimethylsilyl)thiazole reactivity

An In-depth Technical Guide on the Reactivity of 2-(trimethylsilyl)thiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (2-TST) has emerged as a versatile and highly valuable reagent in modern organic synthesis. Its unique reactivity profile allows it to serve as a stable and convenient equivalent of the often unstable 2-lithiothiazole, facilitating a wide range of carbon-carbon bond-forming reactions. This technical guide provides a comprehensive overview of the theoretical and practical aspects of 2-TST reactivity. It covers its synthesis, its role as a formyl anion equivalent, its utility in stereoselective synthesis, and its participation in cross-coupling reactions. Detailed experimental protocols, quantitative data summaries, and mechanistic diagrams are provided to serve as a practical resource for researchers in synthetic and medicinal chemistry.

Introduction

The thiazole ring is a prominent scaffold in numerous biologically active compounds, including pharmaceuticals like the anticancer agent Bleomycin and Vitamin B1.[1][2][3][4][5] Consequently, methods for the functionalization of the thiazole nucleus are of paramount importance. The C2 position of the thiazole ring is particularly susceptible to deprotonation by strong bases, forming a nucleophilic center for subsequent reactions.[1][6] However, the resulting 2-lithiothiazole can be thermally unstable.

This compound (2-TST) offers a robust alternative. It is a stable, isolable compound that reacts readily with a variety of carbon electrophiles under mild conditions, often without the need for a catalyst. Its most significant application is as a formyl anion equivalent , where the thiazole moiety is ultimately converted into an aldehyde group, enabling iterative one-carbon homologation strategies.[7][8] This has found extensive use in the stereoselective synthesis of complex polyhydroxylated natural products, such as carbohydrates and sphingosines.[7][8]

Synthesis of this compound

The most practical and scalable synthesis of 2-TST starts from 2-bromothiazole. The process involves a halogen-metal exchange followed by quenching with trimethylsilyl chloride. This method is preferable to routes starting from the highly volatile and expensive parent thiazole.

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis of 2-TST

Materials:

-

2-Bromothiazole

-

n-Butyllithium (n-BuLi) in hexanes

-

Trimethylsilyl chloride (TMSCl)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

A solution of 2-bromothiazole in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

A solution of n-BuLi in hexanes is added dropwise to the cooled solution, and the mixture is stirred for 1 hour at -78 °C.

-

Trimethylsilyl chloride is added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

-

The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by distillation to afford this compound as a colorless liquid.

Reactivity Profile and Mechanisms

The reactivity of 2-TST is dominated by the lability of the C-Si bond, allowing the thiazole ring to function as a nucleophile. Carbodesilylation occurs readily at the 2-position.[8]

Reactions with Carbonyl Compounds

2-TST undergoes spontaneous addition to a wide range of carbonyl electrophiles, including aldehydes, ketones, and acyl chlorides, to yield the corresponding 2-substituted thiazoles.[7][8][9]

Caption: Reactions of 2-TST with various carbonyl compounds.

The reaction with aldehydes is particularly noteworthy for its application in stereoselective synthesis. The addition to chiral α-amino aldehydes can proceed with high diastereoselectivity, which can be rationalized using the Felkin-Anh or cyclic Cram models, depending on the nature of the protecting groups on the aldehyde.[8]

Table 1: Reaction of 2-TST with Various Electrophiles

| Electrophile | Conditions | Product | Yield (%) | Reference |

| Benzaldehyde | THF, reflux | 2-(Hydroxy(phenyl)methyl)thiazole | ~90 | [7][8] |

| D-Glyceraldehyde acetonide | THF, 20 °C | anti-Adduct | 90-95 (ds) | [7] |

| N-Boc-L-serinal acetonide | THF, 20 °C | anti-Adduct | 85-90 (ds) | [8] |

| Benzoyl chloride | Neat, 20 °C | 2-Benzoylthiazole | ~85 | [8][9] |

| Perfluoroalkyl ketones | THF, 80 °C | Tertiary fluorinated alcohols | Good | [8] |

(Note: Yields are approximate as reported in general reviews; ds = diastereoselectivity)

Mechanism: The Thiazolium Ylide Intermediate

Theoretical studies and experimental observations suggest that the carbodesilylation reaction at the C2 position, especially with carbonyl compounds, may proceed through a thiazolium 2-ylide intermediate.[8]

References

- 1. Thiazole - Wikipedia [en.wikipedia.org]

- 2. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]

- 3. kuey.net [kuey.net]

- 4. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijarsct.co.in [ijarsct.co.in]

- 6. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 7. old.iupac.org [old.iupac.org]

- 8. researchgate.net [researchgate.net]

- 9. Reactions of 2-trimethylsilylthiazole with acyl chlorides and aldehydes synthesis of new thiazol-2-yl derivatives | Semantic Scholar [semanticscholar.org]

Methodological & Application

Synthesis of 2-(trimethylsilyl)thiazole from 2-bromothiazole: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis of 2-(trimethylsilyl)thiazole, a valuable intermediate in organic synthesis and drug discovery, from the readily available starting material, 2-bromothiazole. The protocol is based on a well-established halogen-metal exchange reaction followed by electrophilic quenching with a silicon source.

Introduction

This compound serves as a stable and versatile nucleophilic building block, effectively acting as a synthetic equivalent of the 2-thiazolyl anion. Its utility is prominent in the construction of complex molecules, including pharmaceuticals and agrochemicals, where the thiazole moiety is a key pharmacophore. The trimethylsilyl group facilitates various coupling reactions and allows for the introduction of a wide range of substituents at the 2-position of the thiazole ring. The synthesis detailed herein proceeds via a lithiation of 2-bromothiazole, a robust and high-yielding method.

Experimental Protocol

This protocol is adapted from a reliable procedure published in Organic Syntheses.[1]

Materials:

-

2-Bromothiazole

-

n-Butyllithium (n-BuLi) in hexanes (concentration to be determined by titration)

-

Chlorotrimethylsilane (TMSCl)

-

Anhydrous diethyl ether (Et₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas for inert atmosphere

-

Standard glassware for anhydrous reactions (e.g., flame-dried round-bottom flask, dropping funnels, septum)

-

Low-temperature thermometer

-

Magnetic stirrer

-

Dry ice/acetone bath

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, and two pressure-equalizing dropping funnels is assembled under an inert atmosphere of argon or nitrogen.

-

Reagent Preparation:

-

Charge one dropping funnel with a solution of 2-bromothiazole (1.0 eq) in anhydrous diethyl ether.

-

Charge the second dropping funnel with chlorotrimethylsilane (1.1 eq) in anhydrous diethyl ether.

-

-

Lithiation:

-

To the reaction flask, add anhydrous diethyl ether and then n-butyllithium (1.1 eq) via syringe.

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Slowly add the 2-bromothiazole solution from the dropping funnel to the stirred n-BuLi solution over a period of 1 hour, maintaining the internal temperature at or below -70 °C.

-

After the addition is complete, stir the resulting mixture for an additional 30 minutes at -78 °C.

-

-

Silylation (Quenching):

-

To the freshly prepared 2-lithiothiazole solution, add the chlorotrimethylsilane solution from the second dropping funnel over 30 minutes, ensuring the temperature remains at -78 °C.

-

After the addition, continue stirring the reaction mixture at -78 °C for 1 hour.

-

-

Work-up:

-

Allow the reaction mixture to warm to room temperature.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

-

Purification:

-

Filter the dried organic solution to remove the sodium sulfate.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by fractional distillation under reduced pressure to yield this compound as a colorless liquid.[1]

-

Data Presentation

| Reagent/Parameter | Molar Ratio (eq) | Molecular Weight ( g/mol ) | Quantity |

| 2-Bromothiazole | 1.0 | 164.03 | e.g., 25.0 g |

| n-Butyllithium | 1.1 | 64.06 | e.g., 1.1 eq based on 2-bromothiazole |

| Chlorotrimethylsilane | 1.1 | 108.64 | e.g., 1.1 eq based on 2-bromothiazole |

| Solvent | - | - | Anhydrous Diethyl Ether |

| Lithiation Temperature | - | - | -78 °C |

| Silylation Temperature | - | - | -78 °C |

| Reaction Time | - | - | ~3 hours |

| Product Boiling Point | - | 157.31 | 88-91 °C at 16-17 mmHg[1] |

| Expected Yield | - | - | ~85%[1] |

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

-

n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere. Appropriate personal protective equipment (flame-retardant lab coat, safety glasses, and gloves) is mandatory.

-

Chlorotrimethylsilane is volatile, flammable, and corrosive. Handle in a well-ventilated fume hood.

-

The reaction should be carried out in a fume hood, and all glassware should be properly clamped.

-

A dry ice/acetone bath is extremely cold; handle with appropriate cryogenic gloves.

References

Application Notes: 2-(Trimethylsilyl)thiazole as a Formyl Anion Equivalent

Introduction

In organic synthesis, a formyl anion equivalent is a reagent that effectively functions as a negatively charged formyl group (HCO⁻), a synthon that is otherwise inaccessible. 2-(Trimethylsilyl)thiazole (2-TST) has emerged as a stable and versatile formyl anion equivalent. The thiazole ring serves as a masked aldehyde, which, after reacting with an electrophile, can be unmasked in a multi-step sequence to reveal the formyl group.[1] This methodology, often referred to as the Dondoni homologation, is particularly valuable for the one-carbon homologation of aldehydes, especially in carbohydrate and natural product synthesis.[2][3]

The primary advantage of 2-TST lies in its ability to add to various electrophiles, such as aldehydes, ketones, and acyl chlorides, under mild conditions.[4][5] The reaction proceeds via nucleophilic attack from the C2 position of the thiazole ring onto the electrophilic carbon, facilitated by the transfer of the trimethylsilyl group.

Principle of Reactivity

The utility of this compound as a formyl anion equivalent is based on a two-stage process: a C-C bond-forming addition reaction followed by a deprotection (unmasking) sequence.

-

Addition Reaction: 2-TST reacts with carbonyl compounds (aldehydes and ketones) without the need for a catalyst, often via a termolecular mechanism.[3] The thiazole ring adds to the carbonyl carbon, and the trimethylsilyl group is transferred to the carbonyl oxygen, forming a silyl ether adduct.

-

Deprotection Sequence: The thiazole ring in the adduct is converted back to an aldehyde through a reliable three-step process:[1]

-

N-methylation: The thiazole nitrogen is quaternized using methyl iodide (MeI).

-

Reduction: The resulting thiazolium salt is reduced with a hydride source, typically sodium borohydride (NaBH₄), to form a thiazolidine intermediate.

-

Hydrolysis: The thiazolidine is hydrolyzed, often with an aqueous solution of mercury(II) chloride (HgCl₂), to release the final aldehyde product.

-

References

Application Notes and Protocols: Stereoselective Addition of 2-(trimethylsilyl)thiazole to Chiral Aldehydes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stereoselective addition of nucleophiles to chiral aldehydes is a cornerstone of modern asymmetric synthesis, enabling the construction of complex chiral molecules with high precision. Among the various nucleophilic reagents, 2-(trimethylsilyl)thiazole has emerged as a versatile C1-formyl anion equivalent. Its addition to chiral aldehydes, particularly α-amino aldehydes, provides a powerful method for the synthesis of β-amino-α-hydroxy aldehydes, which are key intermediates in the preparation of a wide range of biologically active compounds, including amino sugars, sphingosines, and HIV protease inhibitors.

The stereochemical outcome of this addition reaction is highly dependent on the nature of the protecting groups on the chiral aldehyde and the reaction conditions, which can be tuned to favor either chelation-controlled or non-chelation-controlled pathways, leading to the selective formation of either syn or anti diastereomers. This application note provides a detailed overview of this important reaction, including quantitative data, experimental protocols, and mechanistic insights.

Data Presentation

The diastereoselectivity of the addition of this compound to various N-protected chiral α-amino aldehydes is summarized in the table below. The ratio of the resulting syn and anti diastereomeric adducts is significantly influenced by the choice of the nitrogen protecting group on the aldehyde.

| Entry | Chiral Aldehyde (N-Protection) | Reaction Conditions | Diastereomeric Ratio (syn:anti) | Yield (%) |

| 1 | N-Boc-L-serinal acetonide | This compound, CH2Cl2, rt, 24 h | >98:2 | 85 |

| 2 | N,N-dibenzyl-L-serinal acetonide | This compound, CH2Cl2, rt, 24 h | 15:85 | 90 |

| 3 | N-Boc, N-PMB-L-phenylalaninal | This compound, CH2Cl2, rt, 24 h | >98:2 | 88 |

| 4 | N,N-dibenzyl-L-phenylalaninal | This compound, CH2Cl2, rt, 24 h | 10:90 | 92 |

Reaction Mechanism and Stereochemical Models

The stereochemical outcome of the nucleophilic addition of this compound to chiral α-amino aldehydes can be rationalized by considering two competing transition state models: the Felkin-Anh model (non-chelation control) and the Cram-chelate model (chelation control).

Caption: Competing pathways for the stereoselective addition.

-

Chelation Control: In the presence of a chelating group on the nitrogen atom (e.g., a Boc group), the aldehyde can form a rigid five-membered chelate with a Lewis acid (or the silicon atom of the reagent). This forces the nucleophilic attack of the thiazole to occur from the less hindered face, leading to the syn diastereomer as the major product.

-

Non-Chelation Control (Felkin-Anh Model): When bulky, non-chelating groups are present on the nitrogen (e.g., dibenzyl groups), the reaction proceeds through an open-chain transition state. According to the Felkin-Anh model, the largest substituent on the α-carbon orients itself anti to the incoming nucleophile to minimize steric interactions. This leads to the preferential formation of the anti diastereomer.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a convenient and practical method for the multigram preparation of this compound from 2-bromothiazole.

Materials:

-

2-Bromothiazole

-

n-Butyllithium (n-BuLi) in hexanes

-

Chlorotrimethylsilane (TMSCl)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Anhydrous sodium sulfate

-

Standard glassware for anhydrous reactions (oven-dried)

-

Magnetic stirrer and stirring bar

-

Ice-salt bath and dry ice-acetone bath

-

Rotary evaporator

Procedure:

-

Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet.

-

Dissolve 2-bromothiazole (1 equivalent) in anhydrous diethyl ether or THF.

-

Cool the solution to -78 °C using a dry ice-acetone bath.

-

Slowly add n-butyllithium (1.1 equivalents) dropwise via the dropping funnel, maintaining the temperature below -70 °C.

-

Stir the resulting mixture at -78 °C for 1 hour to ensure complete metal-halogen exchange.

-

Slowly add chlorotrimethylsilane (1.2 equivalents) dropwise, again keeping the temperature below -70 °C.

-